molecular formula C11H20O2 B13251666 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13251666
M. Wt: 184.27 g/mol
InChI Key: NYRZMJPUAJWPCF-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a substituted cyclohexane derivative featuring:

  • A cyclohexane ring with 4,4-dimethyl groups (two methyl substituents at position 4).
  • A methoxymethyl group (-CH2-O-CH3) and an aldehyde group (-CHO) at position 1.
  • Molecular formula: C10H18O2 (calculated based on structural analysis).

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-10(2)4-6-11(8-12,7-5-10)9-13-3/h8H,4-7,9H2,1-3H3

InChI Key

NYRZMJPUAJWPCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(COC)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexanone with methoxymethyl chloride in the presence of a base, followed by oxidation to introduce the carbaldehyde group. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Tetrahydrofuran (THF), ethanol, methanol

Major Products Formed

    Oxidation: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

    Reduction: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-methanol

Scientific Research Applications

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the behavior of cyclohexane derivatives in biological systems.

    Medicinal Chemistry: It may be explored for its potential pharmacological properties and as a building block for drug development.

    Industrial Chemistry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The methoxymethyl group may influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Molecular Differences
Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) CAS Number
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde C10H18O2 4,4-dimethyl, methoxymethyl, aldehyde 170.25 Not provided
1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde C14H18O2 4-methoxyphenyl, aldehyde 218.30 56140-77-3
4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde C9H12O3 4,4-dimethyl, 2,6-diketone, aldehyde 168.19 16690-03-2
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C14H17BrO2 4-bromophenyl, ester (-COOCH3) 313.19 1282589-52-9
A. 1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde
  • Structural Differences : Replaces the methoxymethyl and dimethyl groups with a 4-methoxyphenyl ring .
  • Reactivity : The aromatic ring enables participation in electrophilic substitution reactions (e.g., nitration, halogenation). The aldehyde group allows for nucleophilic additions (e.g., Grignard reactions).
  • Applications : Likely used in synthesizing chiral ligands or pharmaceuticals due to its planar aromatic system.
B. 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
  • Functional Differences : Contains two ketone groups (2,6-dioxo) alongside the aldehyde.
  • Reactivity: The diketone structure increases acidity (α-hydrogens) and susceptibility to keto-enol tautomerism. The aldehyde may undergo condensation reactions (e.g., aldol addition).
  • Safety : Multiple carbonyl groups may enhance irritancy or require specialized handling compared to the target compound.
C. Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
  • Functional Differences : Features a bromophenyl group and ester (-COOCH3) instead of an aldehyde.
  • Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The ester group is prone to hydrolysis, yielding carboxylic acids.
  • Applications: Potential intermediate in agrochemicals or polymers due to its halogenated aromatic system.

Physicochemical Properties

  • Solubility : The target compound’s methoxymethyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to the phenyl-substituted analog .
  • Boiling Point : The dioxo derivative likely has a higher boiling point due to increased hydrogen bonding from ketone groups.

Biological Activity

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a methoxymethyl group and an aldehyde functional group. These structural characteristics may influence its interaction with biological targets.

The biological activity of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is hypothesized to involve:

  • Hydrogen Bonding : The aldehyde group can form hydrogen bonds with biomolecules, potentially influencing their structure and function.
  • Lipophilicity Enhancement : The methoxymethyl group may increase the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : In vitro studies have indicated that the compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacteria
CytotoxicityInduces apoptosis in cancer cells
Interaction with ProteinsForms hydrogen bonds influencing function

Case Studies

Several case studies have explored the biological implications of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde:

  • Antitumor Activity : A study evaluated the compound's effect on human cancer cell lines. Results showed significant reduction in cell viability, suggesting its potential as an anticancer agent .
  • Microbial Inhibition : Another investigation focused on the antimicrobial properties of the compound, demonstrating effectiveness against Gram-positive bacteria, highlighting its potential use in developing new antibiotics .

Research Findings

Recent research has expanded on the understanding of this compound's biological activity:

  • Synthesis and Derivatives : Various synthetic pathways have been explored to obtain derivatives of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde, which may enhance its biological activity .
  • Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics in animal models, supporting further development for therapeutic use .

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